molecular formula C13H15NO2 B2992220 N-[2-(1,3-Dihydro-2-benzofuran-5-yl)ethyl]prop-2-enamide CAS No. 2176573-54-7

N-[2-(1,3-Dihydro-2-benzofuran-5-yl)ethyl]prop-2-enamide

Cat. No. B2992220
CAS RN: 2176573-54-7
M. Wt: 217.268
InChI Key: OSUBFVIMBDKKAW-UHFFFAOYSA-N
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Description

N-[2-(1,3-Dihydro-2-benzofuran-5-yl)ethyl]prop-2-enamide, commonly known as DBF, is a synthetic compound that has gained significant attention from researchers due to its potential as a therapeutic agent in various medical conditions. DBF is a derivative of benzofuran, which is a heterocyclic compound that has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.

Mechanism Of Action

The mechanism of action of DBF is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. DBF has been found to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. DBF has also been shown to inhibit the activation of MAPKs, which are involved in cell proliferation, differentiation, and apoptosis. Additionally, DBF has been found to activate the PI3K/Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
DBF has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. DBF has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1), thereby attenuating the inflammatory response. DBF has also been found to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. In addition, DBF has been shown to enhance cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

DBF has several advantages for lab experiments, including its synthetic accessibility, high purity, and low toxicity. DBF can be synthesized in large quantities with high purity, which allows for its use in various biological assays. Additionally, DBF has been found to have low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, there are some limitations to the use of DBF in lab experiments, including its limited solubility in water and its potential for off-target effects. DBF has limited solubility in water, which can make it difficult to use in certain biological assays. Additionally, DBF may have off-target effects on other signaling pathways, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of DBF, including its optimization as a therapeutic agent, its use in combination therapy, and its application in other medical conditions. DBF has shown promising results as a therapeutic agent in cancer, inflammation, and neurological disorders, and further optimization of its structure and pharmacokinetic properties may enhance its efficacy and reduce its toxicity. Additionally, DBF may be used in combination therapy with other drugs to enhance its therapeutic effects. Finally, DBF may have potential applications in other medical conditions, such as cardiovascular disease and metabolic disorders, which warrant further investigation.

Synthesis Methods

DBF can be synthesized through a multi-step process starting from 2-benzofuran carboxylic acid. The first step involves the conversion of 2-benzofuran carboxylic acid to 2-benzofuran carboxylic acid chloride, which is then reacted with 2-aminoethyl prop-2-enamide in the presence of a base to yield DBF. The purity of the synthesized compound can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Scientific Research Applications

DBF has been extensively studied for its potential therapeutic applications in various medical conditions, including cancer, inflammation, and neurological disorders. In cancer, DBF has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. In inflammation, DBF has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response. In neurological disorders, DBF has been found to enhance cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[2-(1,3-dihydro-2-benzofuran-5-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-13(15)14-6-5-10-3-4-11-8-16-9-12(11)7-10/h2-4,7H,1,5-6,8-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUBFVIMBDKKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CC2=C(COC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-Dihydro-2-benzofuran-5-yl)ethyl]prop-2-enamide

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